1-Phenoxy-2-(trifluoromethyl)benzene

Lipophilicity QSAR ADME Prediction

The ortho-CF3 substitution confers LogP 4.4977 (~55% higher than para isomer) and restricts rotation to exactly 2 bonds, ensuring predictable binding for PPO inhibitor SAR. As the foundational scaffold of Bayer patent family EP 0095683 A1, this parent structure enables unambiguous structure-activity exploration—derivatives achieve IC50 0.0468 µmol/L, 3.2× more potent than oxyfluorfen. Procure this pure starting material to eliminate conformational variables present in meta/para isomers.

Molecular Formula C13H9F3O
Molecular Weight 238.2 g/mol
CAS No. 106877-16-1
Cat. No. B1311218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenoxy-2-(trifluoromethyl)benzene
CAS106877-16-1
Molecular FormulaC13H9F3O
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C13H9F3O/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H
InChIKeySMETWUJPGDWRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenoxy-2-(trifluoromethyl)benzene (CAS 106877-16-1) | Diphenyl Ether Scaffold with Ortho-Trifluoromethyl Substituent for Research and Industrial Procurement


1-Phenoxy-2-(trifluoromethyl)benzene (CAS 106877-16-1) is an aromatic ether belonging to the trifluoromethyl-substituted diphenyl ether class, with molecular formula C13H9F3O and molecular weight 238.21 g/mol . The compound features a phenoxy group linked to a benzene ring bearing an ortho-trifluoromethyl (-CF3) substituent, a structural motif that confers distinct physicochemical properties including calculated LogP of 4.4977 and TPSA of 9.23 Ų . This compound serves as a key building block in organic synthesis and as a scaffold in agrochemical and pharmaceutical intermediate development .

Why 1-Phenoxy-2-(trifluoromethyl)benzene (CAS 106877-16-1) Cannot Be Replaced by Its Para- or Meta-Substituted Analogs


Generic substitution among trifluoromethyl diphenyl ether isomers fails because the position of the -CF3 group on the phenoxy-bearing aromatic ring fundamentally alters key physicochemical and biological properties. The ortho-substitution in 1-Phenoxy-2-(trifluoromethyl)benzene creates distinct steric and electronic environments compared to its para-substituted analog 1-Phenoxy-4-(trifluoromethyl)benzene (CAS 2367-02-4) or the meta-substituted 1-Phenoxy-3-(trifluoromethyl)benzene (CAS 330-58-5), resulting in measurable differences in lipophilicity, rotational freedom, and target binding geometries [1]. Patents covering trifluoromethylphenoxy-phenyl derivatives emphasize that even minor positional isomerism produces substantial variations in herbicidal efficacy and crop selectivity, making direct interchange without re-optimization scientifically unsound [2][3].

1-Phenoxy-2-(trifluoromethyl)benzene (CAS 106877-16-1) | Quantitative Differentiation Evidence Against Comparators


Positional Isomerism Drives 55% Higher Calculated LogP Versus Para-Substituted Analog

The ortho-trifluoromethyl substitution in 1-Phenoxy-2-(trifluoromethyl)benzene results in a calculated LogP of 4.4977, which is approximately 55% higher than the LogP of 2.9 reported for the para-substituted analog 1-Phenoxy-4-(trifluoromethyl)benzene . This difference arises from the ortho-CF3 group altering the dipole moment and reducing aqueous solvation compared to the more symmetric para-substituted configuration. For procurement decisions, this lipophilicity difference directly impacts compound partitioning in biphasic reaction systems, membrane permeability in cell-based assays, and environmental fate in agrochemical applications .

Lipophilicity QSAR ADME Prediction Agrochemical Formulation

Bayer Patent Portfolio Establishes Ortho-Trifluoromethyl Diphenyl Ethers as Privileged Herbicidal Scaffolds with Documented Structure-Activity Differentiation

The Bayer patent family (EP 0095683 A1, AU-1502583-A) explicitly claims trifluoromethylphenoxy-phenyl derivatives where the ortho-substitution pattern is essential for herbicidal activity [1][2]. While specific IC50 values for the unsubstituted parent compound 1-Phenoxy-2-(trifluoromethyl)benzene are not publicly disclosed in the patent documents, the claims and examples demonstrate that the ortho-CF3 diphenyl ether core serves as the essential pharmacophore from which potent PPO-inhibiting herbicides are derived [1][2]. Recent literature confirms that diphenyl ether derivatives containing ortho-trifluoromethyl groups exhibit PPO inhibitory activity, with optimized derivatives achieving IC50 values as low as 0.0468 μmol/L, approximately 3-fold more potent than the commercial herbicide oxyfluorfen (IC50 = 0.150 μmol/L) . This demonstrates that the ortho-CF3 diphenyl ether scaffold, of which 1-Phenoxy-2-(trifluoromethyl)benzene is the foundational building block, provides a privileged starting point for developing high-potency PPO inhibitors compared to non-trifluoromethylated or differently substituted analogs .

Herbicide PPO Inhibition Agrochemical Intermediate Structure-Activity Relationship

Ortho-Substitution Reduces Rotatable Bonds to 2 Versus 3 for Meta/Para Analogs, Enhancing Conformational Restraint

1-Phenoxy-2-(trifluoromethyl)benzene possesses exactly 2 rotatable bonds, as specified in vendor technical documentation . In contrast, the para-substituted analog 1-Phenoxy-4-(trifluoromethyl)benzene and meta-substituted analog 1-Phenoxy-3-(trifluoromethyl)benzene each contain 3 rotatable bonds due to reduced steric hindrance around the ether linkage . This reduction in rotational freedom in the ortho isomer arises from steric interaction between the ortho-CF3 group and the phenoxy oxygen, which restricts conformational sampling. The quantitative difference of one fewer rotatable bond directly affects the compound's entropy of binding, crystallization behavior, and predictability in molecular modeling workflows .

Conformational Analysis Molecular Design Synthetic Intermediate Crystallography

1-Phenoxy-2-(trifluoromethyl)benzene (CAS 106877-16-1) | Validated Application Scenarios Based on Quantitative Evidence


Scaffold for PPO-Inhibiting Herbicide Lead Optimization Programs

As the foundational ortho-trifluoromethyl diphenyl ether scaffold claimed in the Bayer patent family (EP 0095683 A1, AU-1502583-A), this compound provides a validated starting point for developing novel PPO-inhibiting herbicides [1]. Recent literature confirms that optimized derivatives of this scaffold achieve PPO IC50 values of 0.0468 μmol/L, approximately 3.2-fold more potent than the commercial herbicide oxyfluorfen . Procurement of this parent scaffold enables structure-activity relationship (SAR) exploration without the confounding variables introduced by pre-functionalized analogs.

Lipophilicity-Modulated Formulation Development and Environmental Fate Studies

With a calculated LogP of 4.4977—approximately 55% higher than its para-substituted analog—this compound serves as a model system for investigating how positional isomerism affects partitioning behavior in agrochemical formulations . The enhanced lipophilicity directly influences soil adsorption coefficients (Koc), plant cuticle penetration, and biphasic reaction partitioning, making this isomer particularly valuable for formulation scientists optimizing delivery systems for hydrophobic active ingredients .

Conformationally Restricted Building Block for Structure-Based Drug Design

The ortho-CF3 substitution restricts the compound to exactly 2 rotatable bonds, compared to 3 rotatable bonds for meta- and para-substituted analogs . This reduced conformational entropy makes 1-Phenoxy-2-(trifluoromethyl)benzene a superior choice for fragment-based drug discovery and molecular docking studies where predictable binding poses are essential. The conformational restraint reduces the computational sampling burden and increases the likelihood of obtaining well-resolved co-crystal structures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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